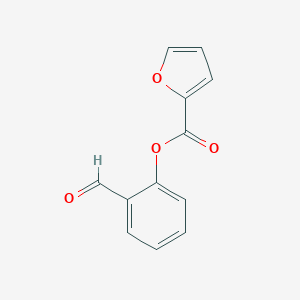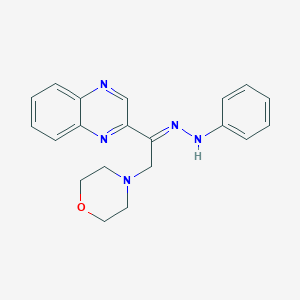![molecular formula C28H36N2O4 B282231 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282231.png)
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAP is a member of the pyrrolone family of compounds, which are known for their diverse biological activities.
科学研究应用
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one as a tool for studying the role of calcium ions in cellular signaling. 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively bind to calcium ions, which allows researchers to manipulate calcium signaling pathways in a precise and controlled manner. This has led to a better understanding of the role of calcium signaling in a wide range of biological processes, including muscle contraction, neuronal signaling, and gene expression.
作用机制
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by binding to calcium ions and modulating calcium signaling pathways. Specifically, 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to bind to the EF-hand motifs of calcium-binding proteins, which allows it to selectively modulate the activity of these proteins. This, in turn, can lead to changes in cellular signaling pathways and biological processes.
Biochemical and Physiological Effects:
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a wide range of biochemical and physiological effects. In addition to its role in modulating calcium signaling pathways, 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases. 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for calcium ions. This allows researchers to manipulate calcium signaling pathways in a precise and controlled manner, which can lead to a better understanding of the role of calcium signaling in various biological processes. However, one of the limitations of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low potency compared to other calcium ion modulators. This can make it difficult to achieve the desired biological effects at low concentrations, which may limit its usefulness in certain applications.
未来方向
There are many potential future directions for 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one research. One promising area of research involves the development of more potent analogs of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one that can achieve the desired biological effects at lower concentrations. Another area of research involves the use of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one as a tool for studying the role of calcium signaling in various disease states, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may have potential applications in the development of novel therapeutics for the treatment of various diseases, including oxidative stress-related diseases and inflammatory diseases.
Conclusion:
In conclusion, 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively modulate calcium signaling pathways, which has led to a better understanding of the role of calcium signaling in various biological processes. 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations, its selectivity for calcium ions makes it a useful tool for studying the role of calcium signaling in various disease states and for the development of novel therapeutics.
合成方法
The synthesis of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that requires careful attention to detail and precise control over reaction conditions. The first step in the synthesis of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is the preparation of 4-hydroxyphenylacetic acid, which is then converted to 4-hydroxyphenylglycine. The next step involves the conversion of 4-hydroxyphenylglycine to the corresponding amide, which is then reacted with butyl lithium to form the dibutylamino derivative. The final step in the synthesis of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of the dibutylamino derivative with benzoyl chloride to form the desired product.
属性
分子式 |
C28H36N2O4 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
(4E)-1-[3-(dibutylamino)propyl]-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O4/c1-3-5-17-29(18-6-4-2)19-10-20-30-25(21-13-15-23(31)16-14-21)24(27(33)28(30)34)26(32)22-11-8-7-9-12-22/h7-9,11-16,25,31-32H,3-6,10,17-20H2,1-2H3/b26-24+ |
InChI 键 |
SWOYCTNPJFHTIG-SHHOIMCASA-N |
手性 SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)O |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)O |
规范 SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)

![3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B282161.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)

![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)
![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)